molecular formula C10H11ClO2 B064445 2-Ethyl-3-methoxybenzoyl chloride CAS No. 180341-36-0

2-Ethyl-3-methoxybenzoyl chloride

Cat. No. B064445
CAS RN: 180341-36-0
M. Wt: 198.64 g/mol
InChI Key: LLPAULVDRSLFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-methoxybenzoyl chloride is a chemical compound used in various scientific research applications. It is a benzoyl chloride derivative that is widely used in the synthesis of different organic compounds.

Mechanism Of Action

The mechanism of action of 2-Ethyl-3-methoxybenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, which can react with different nucleophiles such as amines, alcohols, and thiols to form various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Ethyl-3-methoxybenzoyl chloride. However, it is known to be a mild irritant to the skin and eyes. It is also known to be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethyl-3-methoxybenzoyl chloride in lab experiments include its high reactivity, which makes it an excellent acylating agent. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 2-Ethyl-3-methoxybenzoyl chloride in scientific research. One potential area is in the synthesis of new pharmaceuticals and agrochemicals. Another area is in the development of new organic compounds for use in various industries. Additionally, further research is needed to understand the mechanism of action and potential toxicity of 2-Ethyl-3-methoxybenzoyl chloride.
Conclusion:
In conclusion, 2-Ethyl-3-methoxybenzoyl chloride is a widely used chemical compound in scientific research. It is synthesized by the reaction of 2-ethyl-3-methoxybenzoic acid with thionyl chloride and is used in the synthesis of various organic compounds. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

2-Ethyl-3-methoxybenzoyl chloride is synthesized by the reaction of 2-ethyl-3-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions in the presence of a catalyst such as dimethylformamide (DMF). The resulting product is a colorless to pale yellow liquid with a molecular weight of 216.72 g/mol.

Scientific Research Applications

2-Ethyl-3-methoxybenzoyl chloride is widely used in scientific research for the synthesis of different organic compounds. It is used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of various intermediates for the synthesis of other organic compounds.

properties

CAS RN

180341-36-0

Product Name

2-Ethyl-3-methoxybenzoyl chloride

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-ethyl-3-methoxybenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3

InChI Key

LLPAULVDRSLFBZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC=C1OC)C(=O)Cl

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)Cl

synonyms

Benzoyl chloride, 2-ethyl-3-methoxy- (9CI)

Origin of Product

United States

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